molecular formula C15H15BrOZn B14875727 4-(3,5-Dimethylphenoxymethyl)phenylZinc bromide

4-(3,5-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14875727
M. Wt: 356.6 g/mol
InChI Key: JWWAWZQOILAYNW-UHFFFAOYSA-M
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Description

4-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3,5-dimethylphenoxymethyl)phenyl bromide+Zn4-(3,5-dimethylphenoxymethyl)phenylzinc bromide\text{4-(3,5-dimethylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(3,5-dimethylphenoxymethyl)phenyl bromide+Zn→4-(3,5-dimethylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like THF or toluene, temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl or substituted biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(3,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-dimethylaminophenyl)phenylzinc bromide
  • 4-(4-methoxyphenyl)phenylzinc bromide
  • 4-(4-fluorophenyl)phenylzinc bromide

Uniqueness

4-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JWWAWZQOILAYNW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br

Origin of Product

United States

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